

Technical Guide: Cy5.5-COOH Performance & Application in Multimodal Imaging

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Cy5.5-cooh

Cat. No.: B11931056

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Executive Summary: The "Bridge" to Deep Tissue Imaging

Cy5.5-COOH (Cyanine 5.5 Carboxylic Acid) represents a critical junction in the fluorophore spectrum. Operating in the near-infrared I (NIR-I) window with excitation/emission maxima at ~675/694 nm, it bridges the gap between visible red dyes (like Cy5) and deep-tissue NIR-II agents (like ICG).

While pre-activated NHS-esters are convenient, the -COOH (carboxylic acid) variant offers researchers superior stability during storage, lower cost, and the chemical flexibility to target non-amine functional groups (e.g., hydrazides or hydroxyls) via custom activation chemistries. This guide analyzes its performance across Fluorescence Molecular Imaging (FMI) and Photoacoustic Imaging (PAI), supported by validated bioconjugation protocols.

Part 1: Photophysical Profile & Comparative Analysis[1]

Cy5.5 occupies the "low NIR" window. It is sufficiently red-shifted to avoid hemoglobin absorption but remains detectable by standard silicon-based CCD/CMOS detectors, unlike

dyes >900nm which require InGaAs sensors.

Table 1: Cy5.5 Performance vs. Common Alternatives[2]

[3]

Feature	Cy5.5-COOH	Cy5 (Visible Red)	IRDye 800CW / ICG
Ex / Em Max	675 nm / 694 nm	649 nm / 666 nm	774 nm / 789 nm (800CW)
Imaging Window	NIR-I (Early)	Visible / Far-Red	NIR-I (Late) / NIR-II
Tissue Penetration	Moderate (2–5 mm)	Low (<1 mm)	High (5–10 mm)
Autofluorescence	Low (Significant reduction vs Cy5)	High (Skin/Fur interference)	Minimal (Best S/N ratio)
Quantum Yield (QY)	~0.20 – 0.28	~0.20	~0.09 (ICG is lower)
Molar Extinction	~190,000 - 250,000 M ⁻¹ cm ⁻¹	~250,000 M ⁻¹ cm ⁻¹	~240,000 M ⁻¹ cm ⁻¹
Stability	High (COOH form is shelf-stable)	Moderate	Low (ICG aggregates rapidly)

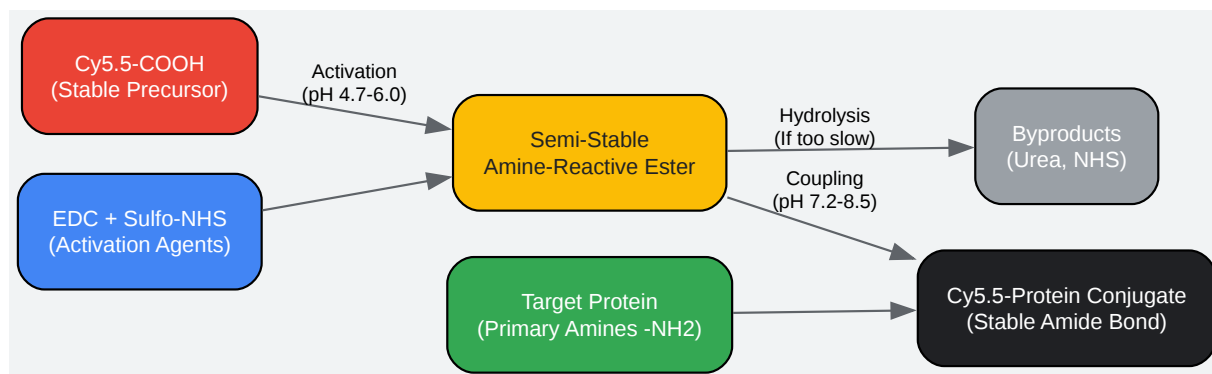
Expert Insight: While 800 nm dyes (IRDye 800CW) offer better Signal-to-Background ratios (SBR) due to lower autofluorescence, Cy5.5 often exhibits a higher intrinsic Quantum Yield. For surface tumors or subcutaneous xenografts where depth is <5mm, Cy5.5 can actually yield brighter raw signals than deeper NIR dyes [1, 2].

Part 2: The "COOH" Advantage & Bioconjugation Chemistry

The -COOH group is chemically inert until activated. This allows the dye to be stored for months/years without hydrolysis—a major advantage over NHS-ester forms which degrade rapidly in moisture.

Mechanism of Action

To conjugate **Cy5.5-COOH** to a protein (antibody/peptide), we must convert the carboxyl group into an amine-reactive NHS-ester in situ using EDC (Carbodiimide) and Sulfo-NHS.



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Figure 1: The Two-Step Activation Pathway. Critical control points are pH shifts between activation and coupling.

Validated Protocol: Two-Step EDC/Sulfo-NHS Coupling

Standard one-step mixing often leads to protein cross-linking. This two-step method is superior for purity.

Materials:

- **Cy5.5-COOH** (dissolved in dry DMSO at 10 mg/mL).
- EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride).
- Sulfo-NHS (N-hydroxysulfosuccinimide).[1]
- Activation Buffer: 0.1 M MES, pH 6.0 (Crucial: Phosphate buffers inhibit EDC).
- Coupling Buffer: 1X PBS, pH 7.4.

Step-by-Step Methodology:

- Activation: Mix **Cy5.5-COOH** with a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS in MES buffer (pH 6.0).
- Incubation: React for 15 minutes at room temperature. Note: Do not exceed 30 mins; the active ester is unstable.
- Quenching (Optional but recommended): Add 1 μ L of 2-mercaptoethanol to scavenge excess EDC if protein cross-linking is a major concern.
- Coupling: Add the activated dye mixture to your protein solution (Protein should be in PBS, pH 7.4).
 - Ratio: Aim for a dye-to-protein molar ratio of 10:1 to 20:1.
- Reaction: Incubate for 2 hours at room temperature in the dark.
- Purification (Self-Validating Step): Pass the reaction through a PD-10 Desalting Column or dialyze against PBS.
 - Visual Check: You should see two bands in the column: a fast-moving blue/cyan band (conjugate) and a slow-moving band (free dye). Collect the fast band.

Part 3: Performance in Imaging Modalities

In Vivo Fluorescence Molecular Imaging (FMI)

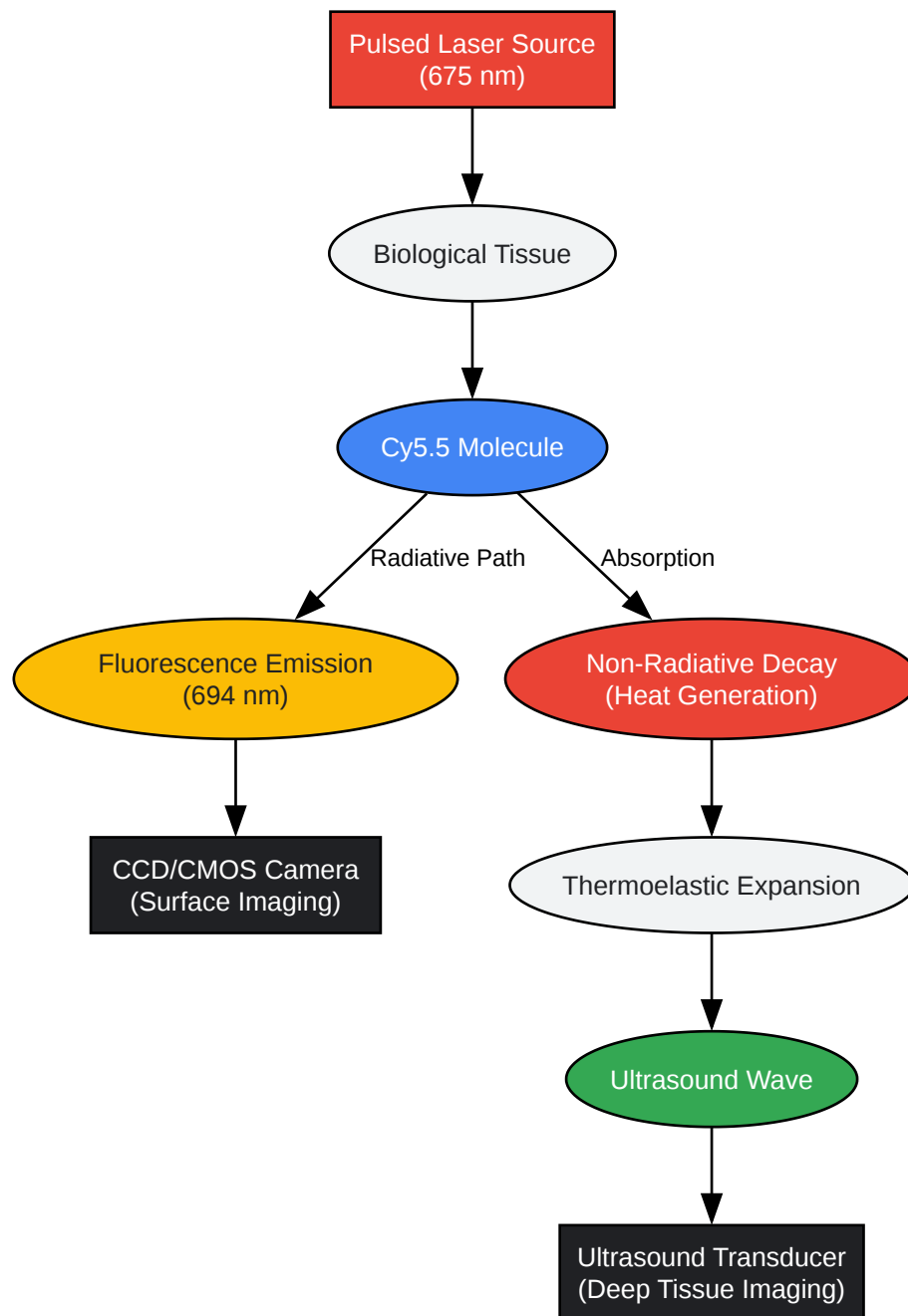
Cy5.5 is the "workhorse" for longitudinal tumor tracking in small animals.

- Performance: High contrast in subcutaneous models.
- Limitation: In deep orthotopic models (e.g., liver metastasis), tissue scattering at 675 nm reduces resolution compared to 800 nm dyes.
- Optimization: Use spectral unmixing algorithms. Cy5.5's emission tail can overlap with dietary autofluorescence (chlorophyll in mouse chow). Switching to an alfalfa-free diet is a mandatory protocol step for Cy5.5 imaging [3].

Photoacoustic Imaging (PAI)

Cy5.5 is an excellent contrast agent for PAI, a hybrid modality that detects ultrasound waves generated by thermal expansion.

- Mechanism: Cy5.5 has a high molar extinction coefficient ($\sim 250,000 \text{ M}^{-1}\text{cm}^{-1}$).^[2] When hit by a pulsed laser, it absorbs energy and undergoes non-radiative decay (heat), creating a pressure wave.
- Advantage: Unlike fluorescence, which scatters, sound waves travel linearly. Cy5.5-PAI allows for high-resolution structural imaging at depths $>2 \text{ cm}$ [4].
- Data Support: Studies utilizing Cy5.5-conjugated hyaluronic acid nanoparticles demonstrated clear tumor boundaries in PAI where fluorescence was diffused [5].



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Figure 2: Dual-Modality Physics. Cy5.5 enables both surface fluorescence (left path) and deep-tissue photoacoustic signal (right path).

Part 4: Troubleshooting & Optimization

Symptom	Probable Cause	Corrective Action
Low Signal (In Vitro)	Fluorescence Quenching	Check Degree of Labeling (DOL). If DOL > 4-5 dyes/protein, self-quenching occurs. Aim for DOL 2-3.
Precipitation during Conjugation	Hydrophobicity	Cy5.5 is hydrophobic. Ensure <5% organic solvent in final buffer or use Sulfo-Cy5.5 (sulfonated version) for higher solubility.
High Background (In Vivo)	Free Dye	Inadequate purification. Free Cy5.5-COOH binds non-specifically to albumin. Use a 30kDa spin filter or dialysis (24h) to remove traces.
No Conjugation	Buffer Interference	Did you use Tris or Glycine buffer? These contain amines that compete with the protein. [3] Use PBS or Carbonate only.

References

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Sources

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- [2. Cyanine 5, SE | Cyanine Dyes \(Cy Dyes\) | Tocris Bioscience \[toocris.com\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
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